molecular formula C6H7NO2S B6146265 2-(1,2-thiazol-3-yl)propanoic acid CAS No. 1500343-54-3

2-(1,2-thiazol-3-yl)propanoic acid

Cat. No.: B6146265
CAS No.: 1500343-54-3
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-thiazol-3-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold in chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1,2-thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-thiazol-3-yl)propanoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-aminothiazole
  • 2-mercaptothiazole
  • 2-thiazolylacetic acid

Uniqueness

2-(1,2-thiazol-3-yl)propanoic acid is unique due to the presence of both the thiazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

1500343-54-3

Molecular Formula

C6H7NO2S

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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